molecular formula C13H14F3NO2 B6242389 rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis CAS No. 2741781-77-9

rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis

Cat. No. B6242389
CAS RN: 2741781-77-9
M. Wt: 273.3
InChI Key:
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Description

Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, commonly referred to as rac-methyl-TFMP, is a chiral compound that has a wide range of applications in scientific research. It is frequently used in laboratory experiments as a model compound for studying the stereoselective synthesis of other compounds. Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research.

Scientific Research Applications

Rac-methyl-TFMP has a wide range of applications in scientific research. It has been studied for its potential therapeutic applications, particularly in cancer research. Rac-methyl-TFMP has been used to study the stereoselective synthesis of other compounds, and has been used as a model compound for the development of new drugs. It has also been used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of protein kinases, which are enzymes that play a role in the regulation of cell growth and proliferation. Rac-methyl-TFMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit protein kinases, which are enzymes that play a role in the regulation of cell growth and proliferation. Rac-methyl-TFMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to modulate the expression of certain genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

Rac-methyl-TFMP is an ideal compound for use in laboratory experiments, as it is relatively easy to synthesize and is relatively stable. Its chiral nature makes it an ideal model compound for the study of stereoselective synthesis. However, rac-methyl-TFMP is not suitable for use in therapeutic applications due to its low solubility and short half-life.

Future Directions

The potential therapeutic applications of rac-methyl-TFMP are currently being investigated. Future research could focus on the development of more efficient and effective synthesis methods, as well as the development of new derivatives with improved therapeutic properties. Additionally, further research could explore the effects of rac-methyl-TFMP on other proteins and pathways, as well as its potential applications in other areas of research, such as drug delivery. Finally, further research could be conducted to better understand the mechanism of action of rac-methyl-TFMP, as well as its biochemical and physiological effects.

Synthesis Methods

Rac-methyl-TFMP can be synthesized by a variety of methods, including the Mitsunobu reaction and the Stork reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine oxide, and is typically used to synthesize rac-methyl-TFMP from 4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. The Stork reaction is a variant of the Mitsunobu reaction, and is used to synthesize rac-methyl-TFMP from 4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis involves the following steps: protection of the carboxylic acid group, formation of the pyrrolidine ring, introduction of the phenyl and trifluoromethyl groups, and removal of the protecting group.", "Starting Materials": [ "Methyl 3-hydroxypropanoate", "Phenylmagnesium bromide", "Trifluoromethyl iodide", "Sodium hydride", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting methyl 3-hydroxypropanoate with sodium hydride in diethyl ether to form the corresponding alkoxide. The alkoxide is then treated with ethyl chloroformate to form the methyl ester.", "Step 2: Formation of the pyrrolidine ring by reacting the methyl ester with phenylmagnesium bromide in diethyl ether to form the corresponding ketone. The ketone is then treated with hydrochloric acid to form the pyrrolidine ring.", "Step 3: Introduction of the phenyl and trifluoromethyl groups by reacting the pyrrolidine ketone with trifluoromethyl iodide in the presence of sodium hydride in diethyl ether to form the corresponding trifluoromethyl ketone. The trifluoromethyl ketone is then treated with phenylmagnesium bromide in diethyl ether to form the desired product.", "Step 4: Removal of the protecting group by reacting the product with sodium hydroxide in methanol to form the final product, rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis." ] }

CAS RN

2741781-77-9

Product Name

rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis

Molecular Formula

C13H14F3NO2

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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